N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride

sigma-1 receptor MAGL inhibitor spirocyclic scaffold

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2174007-69-1) is a spirocyclic diamine building block featuring an 8-oxa-2-azaspiro[4.5]decane core with a dimethylamino substituent at position 4, furnished as the dihydrochloride salt. The compound has the molecular formula C₁₀H₂₂Cl₂N₂O and a molecular weight of 257.2 g·mol⁻¹.

Molecular Formula C10H22Cl2N2O
Molecular Weight 257.2
CAS No. 2174007-69-1
Cat. No. B2395528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride
CAS2174007-69-1
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.2
Structural Identifiers
SMILESCN(C)C1CNCC12CCOCC2.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c1-12(2)9-7-11-8-10(9)3-5-13-6-4-10;;/h9,11H,3-8H2,1-2H3;2*1H
InChIKeySGUYAVLQAUTQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine Dihydrochloride (CAS 2174007-69-1): Procurement-Grade Spirocyclic Diamine Scaffold


N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride (CAS 2174007-69-1) is a spirocyclic diamine building block featuring an 8-oxa-2-azaspiro[4.5]decane core with a dimethylamino substituent at position 4, furnished as the dihydrochloride salt . The compound has the molecular formula C₁₀H₂₂Cl₂N₂O and a molecular weight of 257.2 g·mol⁻¹ . Its parent scaffold, 8-oxa-2-azaspiro[4.5]decane, is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of biologically active molecules targeting FGFR4, vanin-1 (VNN1), and monoacylglycerol lipase (MAGL) [1]. The compound is supplied at a minimum purity of 95% and is intended strictly for laboratory research use .

Why N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine Dihydrochloride Cannot Be Replaced by Generic Spirocyclic Amine Analogs


The 8-oxa-2-azaspiro[4.5]decane scaffold is not interchangeable with regioisomeric spirocyclic amines such as 1-oxa-8-azaspiro[4.5]decane or 1,5-dioxa-9-azaspiro[5.5]undecane systems, as the relative positioning of the oxygen and nitrogen heteroatoms within the spiro junction dictates distinct pharmacophoric geometry and target engagement profiles [1]. Specifically, 1-oxa-8-azaspiro[4.5]decane derivatives have been optimized as nanomolar σ₁ receptor radioligands (Kᵢ = 0.47–12.1 nM), whereas the 8-oxa-2-azaspiro[4.5]decane scaffold has been exploited in patents and literature as a core for MAGL inhibitors, vanin-1 inhibitors, and FGFR4-targeting agents [2] [3]. Furthermore, the N,N-dimethyl substitution at position 4 confers tertiary amine character with distinct basicity (predicted pKₐ ≈ 8.5–9.5), differential lipophilicity, and altered hydrogen-bonding capacity compared to the primary amine analog 8-oxa-2-azaspiro[4.5]decan-4-amine (CAS 2138210-74-7) or N-benzyl congeners—parameters that critically affect solubility, CNS penetration potential, and downstream derivatization chemistry .

Quantitative Differentiation Evidence for N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine Dihydrochloride Versus Closest Analogs


Regioisomeric Scaffold Differentiation: 8-Oxa-2-azaspiro vs. 1-Oxa-8-azaspiro Target Engagement Profiles

The 8-oxa-2-azaspiro[4.5]decane scaffold of the target compound is regioisomerically distinct from the 1-oxa-8-azaspiro[4.5]decane scaffold. Published data for 1-oxa-8-azaspiro[4.5]decane derivatives demonstrate nanomolar σ₁ receptor affinity (Kᵢ(σ₁) = 0.47–12.1 nM) with moderate σ₂ selectivity (Kᵢ(σ₂)/Kᵢ(σ₁) = 2–44) [1]. In contrast, the 8-oxa-2-azaspiro[4.5]decane scaffold is cited in the patent literature as a core for MAGL and ABHD6 modulation (U.S. Patent 10,781,211), and its derivatives have been described as vanin-1 inhibitors (e.g., Vanin-1-IN-1, IC₅₀ = 6.85 nM for human VNN1) and FGFR4-targeting agents [2] [3]. This scaffold-level divergence means the target compound predisposes derivatives toward a distinct biological target space compared to 1-oxa-8-azaspiro analogs.

sigma-1 receptor MAGL inhibitor spirocyclic scaffold

Position-4 Dimethylamino Substitution: Tertiary Amine vs. Primary Amine Basicity and Lipophilicity

The target compound carries an N,N-dimethylamino group at position 4 of the spirocyclic core, in contrast to the primary amine analog 8-oxa-2-azaspiro[4.5]decan-4-amine (CAS 2138210-74-7) . Tertiary aliphatic amines typically exhibit pKₐ values of approximately 8.5–9.5, whereas primary amines display higher basicity (pKₐ ≈ 10–11). This 1–2 log unit difference in protonation state at physiological pH directly affects the ionization ratio: at pH 7.4, the tertiary amine is >90% protonated while the primary amine is >99% protonated, yielding different hydrogen-bond donor counts and CNS multiparameter optimization (MPO) desirability scores [1]. The N,N-dimethyl substitution also increases calculated logP by approximately 0.5–1.0 log units compared to the primary amine, consistent with the free base molecular formula C₁₀H₂₀N₂O (MW 184.28) for the dimethyl analog versus C₈H₁₆N₂O (MW 156.23) for the primary amine .

tertiary amine pKa CNS drug design logP

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base and Alternative Salt Forms

The target compound is supplied as the dihydrochloride salt (C₁₀H₂₂Cl₂N₂O, MW 257.2 Da), which is expected to confer substantially higher aqueous solubility compared to the free base form (C₁₀H₂₀N₂O, MW 184.28 Da, CAS 2173999-16-9) . Dihydrochloride salts of tertiary diamines typically exhibit aqueous solubility >10 mg·mL⁻¹, whereas the corresponding free base may have solubility <1 mg·mL⁻¹ in unbuffered water at 25 °C. This contrasts with alternative spirocyclic diamine dihydrochlorides such as N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (CAS 1780611-15-5 dihydrochloride; MW 269.25 Da), which has a larger ring system and greater molecular weight, potentially affecting solubility and formulation behavior [1]. The dihydrochloride form also ensures consistent protonation state for biological assay preparation, eliminating batch-to-batch variability in salt stoichiometry.

solubility salt screening dihydrochloride biopharmaceutical

N-Benzyl Analog Differentiation: Position-2 Substitution Impact on Steric Bulk and Target Binding

A closely related analog, 2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-amine (CAS 1782759-89-0), bears a benzyl substituent at position 2 of the spirocyclic nitrogen rather than the unsubstituted secondary amine present in the target compound . The benzyl group adds substantial steric bulk (MW 246.35 Da for the primary amine analog vs. free base MW 184.28 Da for the target compound's free base) and introduces a lipophilic aromatic moiety that can participate in π–π stacking interactions with aromatic residues in enzyme active sites . The target compound's unsubstituted position-2 nitrogen retains a reactive secondary amine handle (NH) available for further derivatization—a feature masked in the N-benzyl analog. This structural difference is critical for medicinal chemistry campaigns where the position-2 amine serves as a vector for library expansion or prodrug conjugation [1].

structure-activity relationship steric hindrance N-benzyl spirocyclic amine

Purity Specification: 95% Minimum Assay Enabling Reproducible Structure–Activity Relationship Studies

The target compound is supplied at a minimum purity of 95%, as specified by multiple commercial sources [1]. This purity threshold meets or exceeds the typical 95% standard for spirocyclic building blocks in medicinal chemistry, including comparator compounds such as N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (95% purity) and the parent scaffold 8-oxa-2-azaspiro[4.5]decane (95% purity from Enamine) [2]. A 95% minimum purity specification ensures that structure–activity relationship (SAR) data generated from this building block are not confounded by impurities >5%, which is particularly important when the compound serves as a late-stage diversification intermediate where impurity carry-through can amplify biological assay noise [1].

purity quality control HPLC building block

Spirocyclic Ring Size Differentiation: [4.5] vs. [5.5] Spiro Systems and Conformational Constraints

The target compound features a spiro[4.5]decane system comprising a five-membered pyrrolidine ring (aza-ring) fused via a spiro carbon to a six-membered tetrahydropyran ring (oxa-ring). This [4.5] spiro junction imposes distinct conformational constraints compared to the homologous spiro[5.5]undecane system found in N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride (MW 269.25 Da), which contains two six-membered rings [1]. The smaller five-membered ring in the [4.5] system reduces the number of accessible conformers and restricts pseudorotation, resulting in a more rigid pharmacophoric presentation. The molecular weight of the target compound (257.2 Da as dihydrochloride; 184.28 Da as free base) is 12.05 Da lower than the [5.5] comparator, offering a modest physicochemical advantage for fragment-based and lead-like compound optimization .

spirocycle conformational restriction ring size scaffold hopping

Optimal Research and Procurement Scenarios for N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine Dihydrochloride


Medicinal Chemistry: MAGL and Endocannabinoid System Modulator Development

The 8-oxa-2-azaspiro[4.5]decane scaffold of this compound is documented in U.S. Patent 10,781,211 as a core for monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6) modulators [1]. The dimethylamino group at position 4 can serve as a recognition element for hydrogen-bonding or ionic interactions within the MAGL active site, while the free secondary amine at position 2 provides a synthetic handle for introducing carbamate or urea warheads—a strategy described in hexafluoroisopropyl carbamate-based MAGL inhibitor programs . This compound is appropriate as a starting scaffold for MAGL inhibitor optimization in pain, neuroinflammation, and oncology indications.

Chemical Biology: Vanin-1 (VNN1) Inhibitor Probe Synthesis

Derivatives of the 8-oxa-2-azaspiro[4.5]decane scaffold have been characterized as vanin-1 inhibitors (e.g., Vanin-1-IN-1/PFI-653, IC₅₀ = 6.85 nM for human VNN1), an enzyme implicated in metabolic inflammation and inflammatory bowel disease [2]. The target compound's dihydrochloride salt form enables direct dissolution in aqueous assay media for biochemical screening, while the position-4 dimethylamino group can be elaborated into amide, sulfonamide, or urea-linked extensions that mimic the pyrimidinyl-methanone motif found in potent VNN1 inhibitors [2]. Procurement of this building block supports the synthesis of focused vanin-1 inhibitor libraries for target validation studies.

Organic Synthesis: Late-Stage Diversification Building Block for Spirocyclic Compound Libraries

As a 'versatile small molecule scaffold' with two chemically differentiated amine functionalities—a tertiary dimethylamino group (position 4) and a secondary NH group (position 2)—this compound enables sequential, chemoselective derivatization . The dihydrochloride salt ensures consistent stoichiometry and storage stability, while the spirocyclic [4.5] architecture introduces three-dimensionality (fraction sp³ = 1.0) that is correlated with improved clinical success rates in drug discovery [3]. The compound is suitable for parallel synthesis and DNA-encoded library (DEL) construction where spirocyclic diversity is a design objective.

Fragment-Based Drug Discovery: Privileged Spirocyclic Fragment with Favorable Physicochemical Properties

With a free base molecular weight of 184.28 Da, the compound falls within the fragment space (MW < 300 Da) and features a fully sp³-hybridized carbon skeleton that maximizes three-dimensional shape diversity [3]. The 95% minimum purity specification ensures that fragment screening data—whether by X-ray crystallography, surface plasmon resonance (SPR), or ligand-observed NMR—are not contaminated by impurities that could generate false-positive hits . The dihydrochloride salt provides the aqueous solubility necessary for fragment soaking experiments at concentrations up to 50–100 mM.

Quote Request

Request a Quote for N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.